molecular formula C9H8FNO3 B1585696 2-Acetamido-3-fluorobenzoic acid CAS No. 550346-18-4

2-Acetamido-3-fluorobenzoic acid

Cat. No. B1585696
M. Wt: 197.16 g/mol
InChI Key: CRYXMLONVFAWEC-UHFFFAOYSA-N
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Description

2-Acetamido-3-fluorobenzoic acid is a chemical compound with the formula C9H8FNO3 . It is also known by other names such as N-Acetyl-3-fluoroanthranilic acid, 2-(Acetylamino)-3-fluorobenzoic acid, and N-(2-Carboxy-6-fluorophenyl)acetamide .


Molecular Structure Analysis

The molecular structure of 2-Acetamido-3-fluorobenzoic acid consists of nine carbon atoms ©, eight hydrogen atoms (H), one fluorine atom (F), one nitrogen atom (N), and three oxygen atoms (O), giving it the molecular formula C9H8FNO3 . The exact mass of the molecule is 197.048828 Da .


Physical And Chemical Properties Analysis

2-Acetamido-3-fluorobenzoic acid has a density of 1.4±0.1 g/cm3 and a boiling point of 401.6±35.0 °C at 760 mmHg . The flash point is 196.7±25.9 °C . The compound is expected to be stable under normal conditions.

Scientific Research Applications

Application 1: Conservative Tracers for the Petrochemical Industry

  • Summary of the Application : Fluorinated benzoic acids, including 2-Acetamido-3-fluorobenzoic acid, are used as conservative tracers in petrochemical exploration and geochemical investigations due to their favorable physico-chemical properties . They are added to fluids to indicate their flow path or pattern, especially in reservoirs containing multiple injectors and producers .
  • Methods of Application : The tracer is added to the injected solvent in the petroleum industry. The subsurface flow in the reservoir is anisotropic, and the reservoirs usually exhibit a high degree of heterogeneity, making it difficult to predict flow patterns . Multiple tracers are often used for interwell tracer tests in the petroleum industry .
  • Results or Outcomes : The information obtained from tracer tests are tracer response curves that may be qualitatively and quantitatively evaluated to observe breakthrough and interwell communication, or to derive quantitative information on the flow behavior in the reservoir .

Application 2: Synthesis of Fluorobenzoic Acids

  • Summary of the Application : A facile, transition metal-free synthesis of fluorobenzoic acids by nucleophilic fluorination of readily available 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This protocol was applied for the preparation of 2-[18F]-fluoro-5-nitrobenzoic acid, which is a potentially important radioligand for Positron Emission Tomography (PET) .
  • Methods of Application : The [18F]-labeling of organic molecules is most commonly performed via nucleophilic substitution reaction using a source of 18F-anion under standard conditions .
  • Results or Outcomes : The overall time of these multistep procedures exceeds half-life decay of the 18F-isotope, which is a significant disadvantage of the approaches utilizing quaternary ammonium salts .

Safety And Hazards

2-Acetamido-3-fluorobenzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-acetamido-3-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO3/c1-5(12)11-8-6(9(13)14)3-2-4-7(8)10/h2-4H,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRYXMLONVFAWEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC=C1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372185
Record name 2-Acetamido-3-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetamido-3-fluorobenzoic acid

CAS RN

550346-18-4
Record name 2-(Acetylamino)-3-fluorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=550346-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Acetamido-3-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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